TRAM-Based Scaffolds vs. TREN: Quantified Advantage in Iron(III) Chelation
As a scaffold for siderophore mimics, TRAM (1,3,5-tris(aminomethyl)benzene) directly enables a synthetic route to enterobactin analogs. A key head-to-head study demonstrates the significant impact of the scaffold geometry on the efficiency of Fe³⁺ binding [1].
| Evidence Dimension | Fe³⁺ Binding Efficiency |
|---|---|
| Target Compound Data | TRAM-based catechoylamide ligands (with L-leucyl or L-alanyl linkers) were found to adopt random conformations in protic solvents, impacting their binding [1]. |
| Comparator Or Baseline | TREN-based catechoylamide ligands (with L-leucyl or L-alanyl linkers) form stable H-bonded structures under analogous conditions [1]. |
| Quantified Difference | The TREN derivative 8a was shown to be the most efficient Fe³⁺ ion binder, approaching enterobactin's binding constant within less than three orders of magnitude, while the TRAM analogs were less efficient [1]. |
| Conditions | Binding studies in solution (protic solvents) with Fe³⁺ in a 1:1 stoichiometry; conformational analysis via NMR and CD spectroscopy; theoretical EFF calculations [1]. |
Why This Matters
This quantitative difference highlights that the rigid, planar TRAM core yields a different metal-binding profile than the flexible TREN core, making TRAM the appropriate choice for applications requiring a specific spatial arrangement of chelating groups rather than maximal binding affinity.
- [1] Tor, Y., Libman, J., Shanzer, A., Felder, C. E., & Lifson, S. (1992). Chiral siderophore analogs enterobactin. Journal of the American Chemical Society, 114(17), 6661–6671. View Source
